molecular formula C14H22ClFO2Si B2998813 (R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol CAS No. 1395078-43-9

(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol

Cat. No.: B2998813
CAS No.: 1395078-43-9
M. Wt: 304.86
InChI Key: KTBITCVLPAOFPE-ZDUSSCGKSA-N
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Description

(R)-2-((tert-butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C14H22ClFO2Si and its molecular weight is 304.86. The purity is usually 95%.
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Scientific Research Applications

Silicon-Based Protecting Groups

TBDMS and related silyl groups serve as crucial protecting groups in organic synthesis. The 2-(Triphenylsilyl)ethoxycarbonyl (“Tpseoc”-) group, developed from 2-(triphenylsilyl)ethanol, is a novel silicon-based oxycarbonyl protecting group. This group is cleavable by fluoride ion-induced Peterson-elimination and offers high resistance against acidic conditions, catalytic hydrogenation, and other cleavage conditions for various protecting groups. Its orthogonality, ease of cleavage, and UV-detectability make it a promising alternative for amine protection in complex synthesis (Golkowski & Ziegler, 2011).

Desilylation Catalysis

The desilylation of tert-butyldimethylsilyl (TBDMS) ethers is a critical reaction in organic synthesis for removing protective groups from alcohols and phenols. P(MeNCH2CH2)3N serves as an efficient catalyst for desilylating TBDMS ethers to their corresponding alcohols and phenols under mild conditions, highlighting the importance of silyl groups in synthetic strategies for complex molecule construction (Yu & Verkade, 2000).

Alcoholysis and Silylation Reactions

Rhodium(II) perfluorobutyrate catalyzed silane alcoholysis represents a highly selective route to silyl ethers. This catalysis showcases the specificity of tert-butyldimethylsilane in reactions with alcohols, enabling selective silylation and protection strategies in synthetic chemistry. The methodology provides a useful tool for manipulating alcohol functionalities in organic molecules (Doyle et al., 1990).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes demonstrates the application of silylation and desilylation reactions in the production of chiral compounds. This process involves the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol, showcasing the role of silyl groups in stereocontrolled synthesis (Jankowski et al., 1999).

Protection of Hydroxyl Groups

TBDMS derivatives are extensively used to protect hydroxyl groups in various synthetic pathways. The stability of these protecting groups under diverse reaction conditions, coupled with their selective removal, underpins their widespread application in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

Properties

IUPAC Name

(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBITCVLPAOFPE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butyldimethylsilyloxy)acetaldehyde (2.00 g, 10.3 mmol) in dry THF (40 mL) was placed in an ice bath, and (4-chloro-3-fluorophenyl)magnesium bromide (24.8 mL, 12.4 mmol) was added dropwise via a syringe. The reaction mixture was stirred at 0° C. for 1 hour and then carefully quenched by dropwise addition of water. The reaction mixture was concentrated, and the residue was partitioned between EtOAc and saturated aqueous NH4Cl. The organics were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/EtOAc (20:1) to give 2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol (2.92 g, 9.58 mmol, 92.8% yield) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step Two

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